molecular formula C6H6BrNO3S B8586097 3-bromo-5-methylsulfonyl-1H-pyridin-2-one

3-bromo-5-methylsulfonyl-1H-pyridin-2-one

Cat. No. B8586097
M. Wt: 252.09 g/mol
InChI Key: ODZBJQIENWLGDZ-UHFFFAOYSA-N
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Patent
US09296741B2

Procedure details

To a solution of Example 288c (0.671 g, 3.87 mmol) and sodium acetate (0.318 g, 3.87 mmol) in acetic acid (8.50 mL) was added bromine (0.201 mL, 3.91 mmol) dropwise as a solution in acetic acid (1.7 mL). The reaction mixture was stirred at 40° C. for 3 hours. Bromine (0.05 mL) was added, and the reaction mixture was stirred at 40° C. for 2 hours. The reaction mixture was cooled to ambient temperature and quenched with 100 mL of 10% aqueous sodium thiosulfate. The resulting suspension was filtered, and the solid collected and dried for 16 hours to provide the title compound (0.64 g, 66%).
Quantity
0.671 g
Type
reactant
Reaction Step One
Quantity
0.318 g
Type
reactant
Reaction Step One
Quantity
0.201 mL
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
solvent
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:6]=[CH:7][C:8](=[O:11])[NH:9][CH:10]=1)(=[O:4])=[O:3].C([O-])(=O)C.[Na+].[Br:17]Br>C(O)(=O)C>[Br:17][C:7]1[C:8](=[O:11])[NH:9][CH:10]=[C:5]([S:2]([CH3:1])(=[O:4])=[O:3])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.671 g
Type
reactant
Smiles
CS(=O)(=O)C=1C=CC(NC1)=O
Name
Quantity
0.318 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0.201 mL
Type
reactant
Smiles
BrBr
Name
Quantity
8.5 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1.7 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.05 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 40° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 40° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
quenched with 100 mL of 10% aqueous sodium thiosulfate
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CUSTOM
Type
CUSTOM
Details
the solid collected
CUSTOM
Type
CUSTOM
Details
dried for 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C(NC=C(C1)S(=O)(=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.64 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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